

# Golvatinib combination therapy with lenvatinib in thyroid cancer models

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## Compound Focus: Golvatinib

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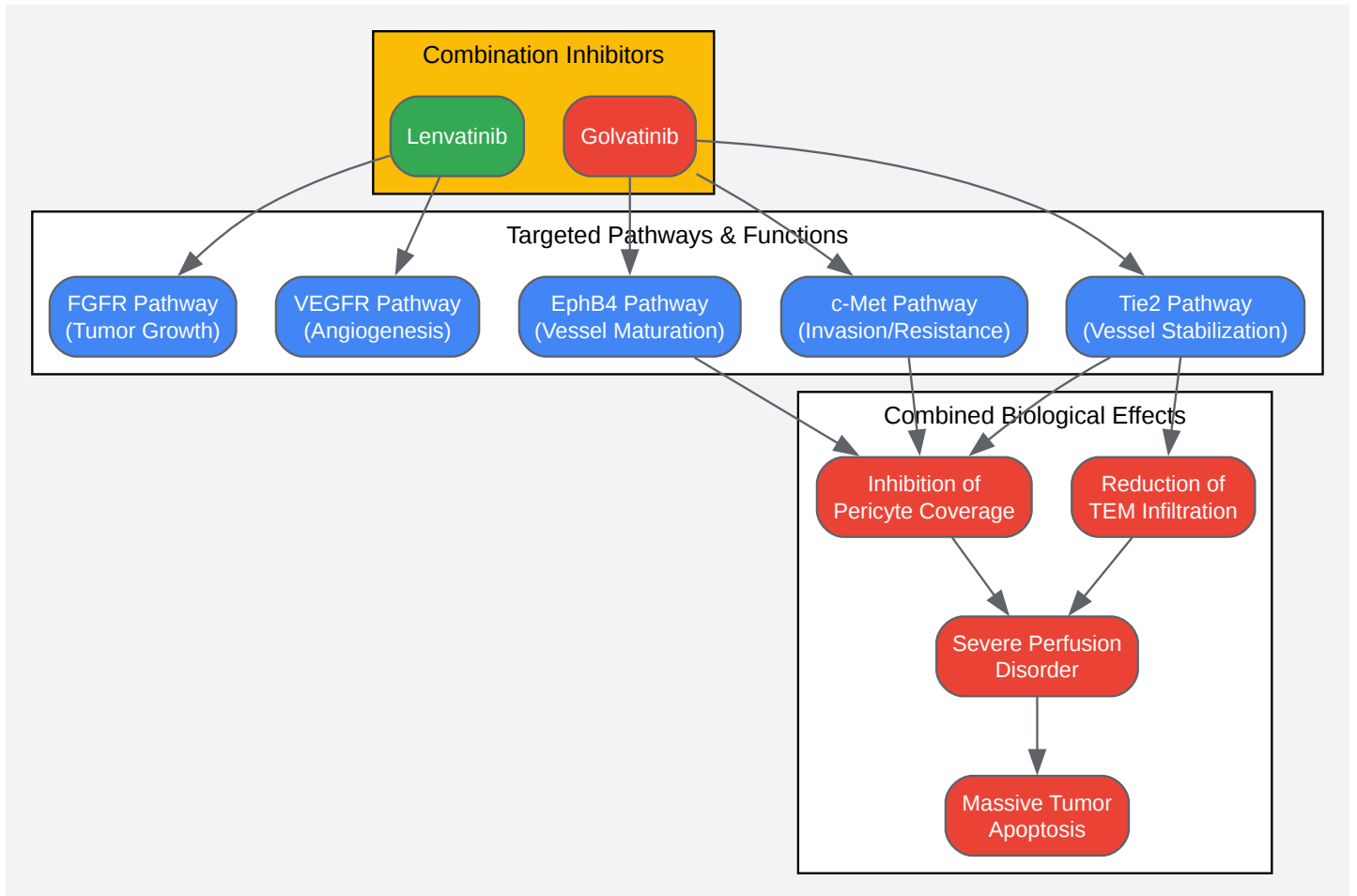
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## Scientific Rationale and Mechanism of Action

The therapeutic strategy is built on the "**multitargeting**" concept. While lenvatinib potently inhibits VEGF-driven angiogenesis, tumors often activate alternative signaling pathways to escape this blockade [1]. **Golvatinib** complements lenvatinib by targeting these resistance mechanisms, specifically **c-Met, Tie2, and EphB4** [1].

- **Lenvatinib's Primary Targets:** VEGFR1-3, FGFR1-4, PDGFR $\alpha$ , RET, KIT [2] [3] [4]. Its main anti-tumor effects come from inhibiting angiogenesis via VEGFR.
- **Golvatinib's Complementary Targets:**
  - **c-Met:** A receptor for Hepatocyte Growth Factor (HGF), involved in tumor growth, invasion, and resistance to VEGF inhibitors.
  - **Tie2:** A receptor for angiopoietins, primarily expressed on endothelial cells and a subset of pro-angiogenic macrophages (TEMs). The Ang2-Tie2 axis promotes vessel maturation and stability.
  - **EphB4:** Interacts with its ligand EphrinB2 to regulate pericyte-mediated vessel stabilization.

The synergy arises from simultaneously disrupting nascent blood vessels (via lenvatinib) and preventing the vessel stabilization and alternative angiogenic signaling that tumors use to resist treatment (via **golvatinib**) [1]. The diagram below illustrates how this combination targets multiple cell types within the tumor microenvironment.



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## Key Preclinical Evidence and Quantitative Data

The efficacy of this combination was demonstrated in *in vivo* studies using human thyroid cancer (K1) and endometrial cancer (AN3CA) xenograft models in nude mice [1]. The table below summarizes the quantitative findings from these experiments.

Cancer Model	Treatment Groups	Key Findings: Tumor Growth Inhibition	Key Findings: Histological & Mechanistic
K1 (Thyroid)	Vehicle Control	Baseline tumor growth	Established baseline vessel density and perfusion [1]
	Lenvatinib (30 mg/kg)	Moderate growth inhibition	Reduced CD31+ vessels; some pericytes remain [1]
	Golvatinib (25 mg/kg)	Minimal to no effect	No significant impact on vessel structure [1]
	<b>Lenvatinib + Golvatinib</b>	<b>&gt;90% inhibition; massive apoptosis</b>	<b>Severe perfusion disruption; loss of pericyte coverage [1]</b>
AN3CA (Endometrial)	Vehicle Control	Baseline tumor growth	Established baseline vessel density and perfusion [1]
	Lenvatinib (30 mg/kg)	Moderate growth inhibition	Reduced CD31+ vessels [1]
	Golvatinib (50 mg/kg)	Minimal to no effect	No significant impact on vessel structure [1]
	<b>Lenvatinib + Golvatinib</b>	<b>&gt;90% inhibition; massive apoptosis</b>	<b>Severe perfusion disruption; reduced TEM infiltration [1]</b>

The combination was well-tolerated in mouse models, with no significant body weight loss or macroscopic changes observed [1].

## Experimental Protocols

### In Vivo Efficacy Study in Mouse Xenograft Models

This protocol is fundamental for evaluating the anti-tumor activity of the combination *in vivo*.

- **Cell Line:** K1 human thyroid cancer cells [1].

- **Animal Model:** Female nude mice (CAnN.Cg-Foxn1nu/CrIcrIj), 5–6 weeks old [1].
- **Xenograft Establishment:**
  - Harvest and resuspend K1 cells in PBS or Matrigel.
  - Inoculate  $5 \times 10^6$  cells subcutaneously into the flank of each mouse [1].
- **Randomization and Dosing:**
  - When tumor volume reaches  $100\text{--}300 \text{ mm}^3$ , randomize mice into treatment groups (n=6-10).
  - **Dosing (oral gavage, once daily):**
    - Group 1: Vehicle control
    - Group 2: Lenvatinib (30 mg/kg)
    - Group 3: **Golvatinib** (25 mg/kg)
    - Group 4: Lenvatinib (30 mg/kg) + **Golvatinib** (25 mg/kg) [1]
- **Tumor Monitoring:**
  - Measure tumor dimensions (length, width) 2-3 times per week.
  - Calculate volume:  $( V = \frac{1}{2} \times \text{length} \times \text{width}^2 )$  [1].
  - Monitor body weight as an indicator of toxicity.
- **Endpoint Analysis:**
  - At the end of the study, harvest tumors.
  - Weigh tumors and capture digital images.
  - Process tissues for histology (OCT compound for cryosectioning or formalin for paraffin embedding) [1].

## Histological Analysis of Tumor Microenvironment

This protocol assesses the morphological and cellular changes in tumors resulting from treatment.

- **Tissue Preparation:**
  - Embed fresh tumor samples in **OCT compound** and snap-freeze.
  - Section into **5-10  $\mu\text{m}$  thick** cryosections using a cryostat [1].
- **Immunofluorescence Staining:**
  - Fix sections in cold acetone or 4% PFA.
  - Permeabilize with 0.1–0.5% Triton X-100.
  - Block with 10% normal serum (e.g., donkey serum) for 1 hour.
  - Incubate with primary antibodies overnight at  $4^\circ\text{C}$ :
    - **Anti-CD31 antibody** (e.g., APC-conjugated) to label endothelial cells [1].
    - **Anti-SMA ( $\alpha$ -Smooth Muscle Actin) antibody** to label pericytes [1].
    - **Anti-CD11b and Anti-F4/80 antibodies** to label macrophages [1].
  - Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
  - Mount with DAPI-containing mounting medium.

- **Imaging and Quantification:**

- Acquire images using a fluorescence microscope (e.g., Keyence Biorevo BZ-9000) [1].
- Use image analysis software (e.g., BZ-II Analyzer) to quantify:
  - **Vessel density:** CD31+ area.
  - **Pericyte coverage:** SMA+ area co-localized with CD31+ vessels.
  - **TEM infiltration:** Number of CD11b+/F4/80+/Mrc1+ cells per field [1].

## Pericyte-Mediated Vessel Stabilization Assay (2D Co-culture)

This *in vitro* protocol models the interaction between endothelial cells and pericytes, a key process targeted by the drug combination.

- **Cell Culture:**

- **Human Umbilical Vein Endothelial Cells (HUVECs)** expressing a fluorescent marker (e.g., AcGFP).
- **Human Brain Vascular Pericytes (HBVPs)** [1].

- **Co-culture Setup:**

- Mix HUVECs/AcGFP and HBVPs at a ratio of  **$1.3 \times 10^4$  HUVECs to  $1.87 \times 10^4$  HBVPs per mL** in EGM-2 medium.
- Dispense **100  $\mu$ L** of the cell suspension into each well of a collagen type I-coated 96-well plate.
- Culture for **10 days** to allow for endothelial network formation, refreshing medium every 2-3 days [1].

- **Drug Treatment:**

- After 10 days, add vehicle, lenvatinib, **golvatinib**, or the combination in fresh EGM-2 medium.
- Incubate for an additional **4 days** [1].

- **Analysis:**

- Image the GFP-positive endothelial network using a high-content imager (e.g., IN Cell Analyzer 1000).
- Quantify the **total length of the endothelial network** using angiogenesis analysis software (e.g., Kurabo Angiogenesis Image Analyzer v2.0) [1].
- Collect culture supernatant for ELISA analysis of **Ang1, Ang2, and HGF** levels [1].

## Discussion and Future Directions

The **golvatinib**-lenvatinib strategy represents a rational approach to overcome evasive resistance in tumors. Its strength lies in the simultaneous targeting of multiple cell types within the tumor microenvironment. However, it is important to note that the supporting data is currently at the **preclinical stage** [1].

Future work should focus on:

- **Identifying predictive biomarkers** for patient selection, potentially including high levels of **Ang2, c-Met, or Tie2** expression [1].
- Exploring the combination in the context of other promising lenvatinib-based pairs, such as with **MEK inhibitors** or **EGFR inhibitors**, to address different resistance mechanisms [4] [5].
- Translating these findings into clinical trials to validate the safety and efficacy of this combination in humans.

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